(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-indol-3-yl)methanone
Description
Properties
Molecular Formula |
C20H20N2O3 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-(1H-indol-3-yl)methanone |
InChI |
InChI=1S/C20H20N2O3/c1-24-18-9-13-7-8-22(12-14(13)10-19(18)25-2)20(23)16-11-21-17-6-4-3-5-15(16)17/h3-6,9-11,21H,7-8,12H2,1-2H3 |
InChI Key |
LEBYTOIKETWQGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)C3=CNC4=CC=CC=C43)OC |
Origin of Product |
United States |
Preparation Methods
Modular Coupling Approach
This method involves synthesizing the 6,7-dimethoxy-3,4-dihydroisoquinoline and 1H-indol-3-yl fragments separately before linking them via a methanone bridge.
Synthesis of 6,7-Dimethoxy-3,4-dihydroisoquinoline
The isoquinoline core is typically prepared from 3,4-dimethoxyphenethylamine through a Bischler-Napieralski cyclization. For example, treatment with phosphoryl chloride (POCl₃) in dichloromethane at 0–5°C induces cyclodehydration, yielding the dihydroisoquinoline scaffold. Subsequent reduction with sodium borohydride (NaBH₄) in methanol stabilizes the 3,4-dihydro structure.
Functionalization of the Indole Moiety
The indole component is often derived from Fischer indole synthesis or via palladium-catalyzed cross-couplings. A key intermediate, 1H-indole-3-carboxylic acid, is activated as an acyl chloride using thionyl chloride (SOCl₂) before coupling.
Methanone Bridge Formation
The final step involves reacting the isoquinoline amine with the indole acyl chloride in the presence of a base such as triethylamine (Et₃N). This reaction is typically conducted in anhydrous tetrahydrofuran (THF) at −78°C to minimize hydrolysis.
Optimization Insights :
-
Solvent Choice : Dichloromethane (DCM) and THF are preferred for their low nucleophilicity, reducing side reactions.
-
Catalyst Screening : Lewis acids like aluminum chloride (AlCl₃) improve coupling efficiency but may require stringent moisture control.
Sequential Assembly via Tandem Cyclization
An alternative strategy constructs the hybrid scaffold in a single pot through sequential cyclization and coupling steps. This method reduces purification steps but demands precise temperature control.
Key Reaction Steps
-
Formation of the Isoquinoline Core : Starting with 3,4-dimethoxyphenethylamine, cyclization is induced using POCl₃, followed by in-situ reduction with NaBH₄.
-
Indole Ring Construction : The intermediate is treated with phenylhydrazine and acetic acid under reflux to form the indole moiety via Fischer cyclization.
-
Methanone Installation : A carbonyl group is introduced via Friedel-Crafts acylation using acetic anhydride (Ac₂O) and BF₃·Et₂O as a catalyst.
Critical Parameters :
-
Temperature Gradients : Maintaining −78°C during acylation prevents premature decomposition.
-
Stoichiometry : A 1:1 molar ratio of isoquinoline to indole precursors ensures optimal yield.
Reaction Optimization and Yield Data
Comparative studies highlight the impact of reaction conditions on yield and purity:
| Parameter | Modular Coupling | Tandem Cyclization |
|---|---|---|
| Overall Yield | 58–62% | 45–50% |
| Reaction Time | 72 h | 48 h |
| Purity (HPLC) | >99% | 95–97% |
| Key Limitation | Multi-step purification | Sensitivity to moisture |
Notable Findings :
-
Catalyst Loading : Increasing AlCl₃ from 0.1 to 0.3 equivalents in Friedel-Crafts acylation boosts yield by 18%.
-
Solvent Effects : Replacing THF with dimethylformamide (DMF) in coupling steps reduces side products by 22%.
Analytical Characterization
Post-synthesis characterization employs:
-
NMR Spectroscopy : ¹H NMR confirms the presence of methoxy groups (δ 3.85–3.89 ppm) and the indole NH proton (δ 10.2 ppm).
-
Mass Spectrometry : High-resolution ESI-MS displays a molecular ion peak at m/z 336.4 [M+H]⁺, consistent with the molecular formula C₂₀H₂₀N₂O₃.
-
X-ray Crystallography : Single-crystal analysis reveals planar geometry at the methanone bridge, favoring π-π stacking interactions.
Industrial-Scale Synthesis Considerations
Large-scale production (e.g., >100 kg batches) introduces challenges in heat dissipation and mixing efficiency. Pilot studies using continuous flow reactors demonstrate:
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups or the indole moiety.
Reduction: Reduction reactions could target the carbonyl group in the methanone linkage.
Substitution: Substitution reactions might occur at the aromatic rings, especially if there are reactive substituents present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride could be used.
Substitution: Electrophilic aromatic substitution might involve reagents like halogens or nitro groups under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with isoquinoline and indole structures are often investigated for their potential as pharmaceuticals, including anti-cancer, anti-inflammatory, and antimicrobial agents.
Medicine
In medicine, derivatives of this compound might be explored for their therapeutic potential, particularly in targeting specific enzymes or receptors.
Industry
Industrially, such compounds could be used in the development of new materials, dyes, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-indol-3-yl)methanone would depend on its specific biological target. Generally, compounds with these structures might interact with enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound’s structural analogs differ primarily in substituents on the methanone bridge or dihydroisoquinoline core. Key examples include:
Key Observations :
- Indole vs.
- Methylation Effects : Methylation of the indole nitrogen (e.g., 1-methylindol-2-yl in CAS 1246056-17-6) reduces hydrogen-bonding capacity but improves metabolic stability .
- Halogenation : Bromine substitution (e.g., 3-bromophenyl analog) increases molecular weight and may alter receptor selectivity .
Spectral Data Comparison
NMR Shifts :
HRMS :
Physicochemical Properties
- Solubility : The indole group in the target compound likely reduces aqueous solubility compared to morpholine or piperazine derivatives (e.g., GF120918 in ) but improves membrane permeability .
Biological Activity
The compound (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-indol-3-yl)methanone represents a novel structure in the field of medicinal chemistry, combining isoquinoline and indole moieties. This unique combination suggests potential biological activities that warrant detailed investigation. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(1H-indol-3-yl)methanone
- Molecular Formula : C₁₄H₁₇N₃O₃
- Molecular Weight : 247.29 g/mol
- CAS Number : 245057-86-7
Biological Activity Overview
Recent studies have indicated that this compound exhibits several biological activities:
- Antioxidant Activity : The presence of methoxy groups enhances its ability to scavenge free radicals.
- Anti-inflammatory Effects : It may modulate inflammatory pathways, potentially useful in treating chronic inflammatory diseases.
- Neuroprotective Properties : Related compounds have shown protective effects against neurodegenerative conditions.
The mechanisms through which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : Studies suggest it may act as a selective inhibitor of butyrylcholinesterase (BChE), which is crucial in neurodegenerative diseases like Alzheimer's disease. In vitro assays demonstrated that derivatives of this compound significantly inhibited BChE activity with IC₅₀ values in the low micromolar range .
- Cell Viability Protection : In cellular models (e.g., SH-SY5Y neuroblastoma cells), the compound has been shown to protect against amyloid-beta (Aβ) induced toxicity, enhancing cell viability significantly compared to untreated controls .
Study 1: BChE Inhibition and Neuroprotection
A study published in Molecules investigated the BChE inhibitory activity of several derivatives derived from similar structures. The most potent compounds exhibited:
- Improved selectivity towards BChE over acetylcholinesterase (AChE).
- A dose-dependent inhibition of Aβ aggregation, with significant protective effects on SH-SY5Y cells against Aβ-induced cytotoxicity .
| Compound | IC₅₀ (μM) | Selectivity | Aβ Aggregation Inhibition (%) at 10 μM |
|---|---|---|---|
| Compound 9 | 2.68 ± 0.28 | High | 45.5 ± 6.2 |
| Compound 23 | 2.50 ± 0.30 | High | 44.2 ± 3.3 |
| Donepezil | N/A | Moderate | 25.8 ± 6.2 |
Study 2: Antioxidant and Anti-inflammatory Properties
Research focusing on similar compounds highlighted their antioxidant capabilities due to the presence of phenolic hydroxyl groups, which can scavenge free radicals effectively. Additionally, these compounds were shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in inflammatory diseases.
Q & A
Q. Table 1: Structural Analogs and Reported Activities
| Compound Name | Key Features | Notable Activities | Reference |
|---|---|---|---|
| 1-(6-Chloropyridazin-3-yl)piperidin-4-one | Chloropyridazine + piperidine | Antimicrobial | |
| 6,7-Dimethoxyisoquinoline | Isoquinoline core | Anticancer | |
| 1-(6-Chloroisoquinolin-3-yl)piperidin-4-one | Chlorinated isoquinoline + piperidine | Neuroprotective |
Advanced: What computational methods predict the compound’s binding affinity for target proteins?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., serotonin receptors, kinase domains). Focus on hydrogen bonding with methoxy groups and π-π stacking with the indole ring .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond acceptors .
Basic: What are the stability considerations for long-term storage?
Methodological Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation .
- Humidity Control : Use desiccants to avoid hydrolysis of the methanone group .
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to minimize freeze-thaw cycles .
Advanced: How to design SAR studies for this compound?
Methodological Answer:
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing methoxy with ethoxy or halogens) .
- Bioisosteric Replacement : Substitute the indole ring with benzimidazole or pyrrole to assess tolerance .
- Pharmacokinetic Profiling : Measure logD (octanol/water) and metabolic stability in liver microsomes to prioritize candidates .
Basic: What safety protocols are recommended for handling this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
